N-(1-acetylindolin-6-yl)-5-methylisoxazole-4-carboxamide
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Overview
Description
N-(1-acetylindolin-6-yl)-5-methylisoxazole-4-carboxamide is a novel compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of an indoline moiety, an isoxazole ring, and a carboxamide group, which contribute to its diverse chemical reactivity and biological activity.
Preparation Methods
The synthesis of N-(1-acetylindolin-6-yl)-5-methylisoxazole-4-carboxamide typically involves multiple steps, starting from commercially available precursors. The synthetic route may include the following steps:
Formation of the Indoline Moiety: The indoline ring can be synthesized through a cyclization reaction of an appropriate precursor.
Introduction of the Isoxazole Ring: The isoxazole ring can be introduced via a cycloaddition reaction involving a nitrile oxide and an alkyne.
Acetylation and Carboxamide Formation: The final steps involve the acetylation of the indoline nitrogen and the formation of the carboxamide group through an amide coupling reaction.
Industrial production methods for this compound would likely involve optimization of these synthetic steps to ensure high yield and purity, as well as scalability for large-scale production.
Chemical Reactions Analysis
N-(1-acetylindolin-6-yl)-5-methylisoxazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the isoxazole ring, using reagents such as halogens or nucleophiles.
Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Scientific Research Applications
Chemistry: The compound’s unique structure makes it a valuable intermediate in organic synthesis, allowing for the development of new chemical entities.
Biology: It has shown promise in biological studies, particularly in the modulation of specific biological pathways.
Medicine: Preliminary research suggests potential therapeutic applications, including anti-inflammatory and anticancer properties.
Industry: The compound’s chemical reactivity makes it useful in the development of new materials and industrial processes.
Mechanism of Action
The mechanism of action of N-(1-acetylindolin-6-yl)-5-methylisoxazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation. Additionally, its interaction with cellular receptors could trigger signaling cascades that result in anticancer effects.
Comparison with Similar Compounds
N-(1-acetylindolin-6-yl)-5-methylisoxazole-4-carboxamide can be compared with other compounds that possess similar structural features, such as:
Indoline Derivatives: Compounds with an indoline moiety, which may exhibit similar biological activities.
Isoxazole Derivatives: Compounds containing an isoxazole ring, known for their diverse chemical reactivity.
Carboxamide Compounds: Molecules with a carboxamide group, often studied for their therapeutic potential.
The uniqueness of this compound lies in the combination of these structural features, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
N-(1-acetyl-2,3-dihydroindol-6-yl)-5-methyl-1,2-oxazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O3/c1-9-13(8-16-21-9)15(20)17-12-4-3-11-5-6-18(10(2)19)14(11)7-12/h3-4,7-8H,5-6H2,1-2H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPRXWKSZUFLSHN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NO1)C(=O)NC2=CC3=C(CCN3C(=O)C)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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